2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused heterocyclic core that is substituted with a sulfanyl-acetamide moiety. Key structural features include:
- 3-Methoxybenzyl group at position 6: The methoxy group may participate in hydrogen bonding or π-π interactions with biological targets .
- Sulfanyl-acetamide linker: The thioether bond (C–S–C) and acetamide group provide structural flexibility and metabolic stability compared to ester or amide linkages .
- N-(2-Ethylphenyl) terminus: The ortho-ethyl substituent on the phenyl ring may sterically influence target binding .
This compound’s design likely targets proteins such as kinases or viral entry receptors, given structural parallels to known inhibitors (e.g., A2ti compounds in ).
Properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-19-11-7-8-13-21(19)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-18-10-9-12-20(14-18)34-4/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENUOGCGWRGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide belongs to a class of pyrazolo[4,3-d]pyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 480.57 g/mol
- CAS Number : 1359435-24-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The pyrazolo[4,3-d]pyrimidine scaffold has been shown to interact with various biological targets, including:
- Kinases : Inhibition of tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
- Anti-inflammatory Pathways : Modulation of inflammatory mediators, potentially providing therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- A derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), with IC values ranging from 0.39 μM to 1.88 μM .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| Compound C | B16-F10 | 2.12 |
Anti-inflammatory Activity
Research indicates that compounds within this class can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on several key enzymes:
- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis; inhibition can lead to anti-cancer effects.
- Cyclin-dependent Kinases (CDKs) : Critical for cell cycle regulation; compounds targeting CDKs can halt cancer cell proliferation.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[4,3-d]pyrimidine derivatives demonstrated that modifications on the aromatic rings significantly influenced their anticancer activity. The compound under review showed promising results against MCF7 and NCI-H460 cell lines with IC values indicating effective cytotoxicity .
Study 2: Inflammatory Response Modulation
In a separate investigation focusing on inflammatory responses, the compound was tested in a murine model of arthritis. Results indicated a marked reduction in joint swelling and histological signs of inflammation compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Findings from Structural Comparisons :
Core Structure Impact :
- Pyrazolo-pyrimidine cores (target compound) exhibit broader kinase inhibition compared to triazolo-triazines (A2ti-1) or benzothiazoles .
- Sulfanyl linkages (target) confer greater metabolic stability than ester-based analogs (e.g., ’s thiazolo-pyrimidines) .
Substituent Effects: Methoxy vs. Fluoro: The 3-methoxy group in the target compound enhances hydrogen bonding vs. the 3-fluoro analog’s electronegative interactions .
Pharmacokinetic Trends :
- Methyl sulfonamide substituents (e.g., in ) improve solubility but reduce half-life compared to sulfanyl-acetamide derivatives .
- Fluorinated analogs () show prolonged half-lives but require dose adjustments due to accumulation risks .
Contradictions and Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
